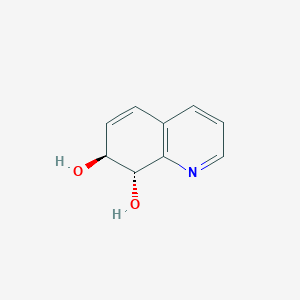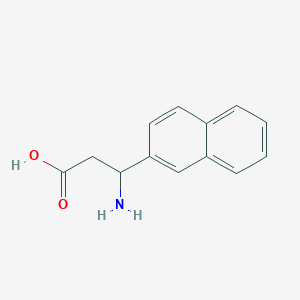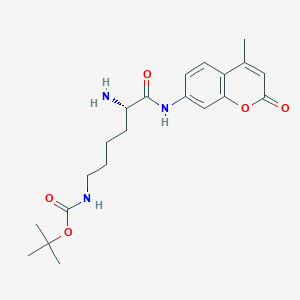
H-Lys(Boc)-AMC
Übersicht
Beschreibung
H-Lys(Boc)-AMC, also known as Nε-Boc-L-lysine 7-amino-4-methylcoumarin, is a compound commonly used in peptide synthesis and biochemical research. It is a derivative of lysine, an essential amino acid, and is often utilized in the study of protease activity due to its fluorescent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(Boc)-AMC typically involves the protection of the lysine amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the protection of the α-amino group of lysine using the Boc group, followed by the coupling of the protected lysine with 7-amino-4-methylcoumarin (AMC). The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
Analyse Chemischer Reaktionen
Types of Reactions
H-Lys(Boc)-AMC undergoes various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC and NHS.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to facilitate peptide bond formation.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Deprotection: Removal of the Boc group yields free lysine derivatives.
Coupling: Formation of peptide bonds results in longer peptide chains.
Hydrolysis: Hydrolysis of the amide bond produces lysine and AMC.
Wissenschaftliche Forschungsanwendungen
H-Lys(Boc)-AMC is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Protease Activity Assays: Due to its fluorescent properties, this compound is used as a substrate in protease activity assays.
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins, allowing researchers to study protein structure and function.
Drug Development: This compound is used in the development of protease inhibitors and other therapeutic agents.
Biochemical Research: The compound is used in various biochemical assays to study enzyme kinetics and protein interactions.
Wirkmechanismus
The mechanism of action of H-Lys(Boc)-AMC involves its use as a substrate for proteases. When the compound is cleaved by a protease, the amide bond between lysine and AMC is broken, releasing the fluorescent AMC molecule. This release can be detected by fluorescence spectroscopy, allowing researchers to measure protease activity. The molecular targets of this compound are primarily proteases, and the pathways involved include the hydrolysis of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
H-Lys(Boc)-AMC is unique due to its combination of a protected lysine residue and a fluorescent AMC moiety. Similar compounds include:
H-Lys(Boc)-OH: A protected lysine derivative without the fluorescent AMC group.
H-Lys(Z)-OH: Another protected lysine derivative with a different protecting group (benzyloxycarbonyl or Z group).
Fmoc-Lys(Boc)-OH: A lysine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Compared to these compounds, this compound offers the advantage of fluorescence, making it particularly useful in protease assays and other biochemical applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)24-19(26)16(22)7-5-6-10-23-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,27)(H,24,26)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWGDHIIFDVFOW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


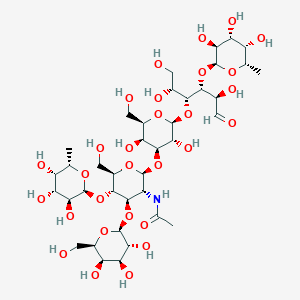
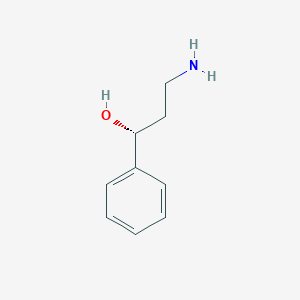
![(1R,5R)-1-(methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B164734.png)




